molecular formula C18H19N5O2 B7358164 2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one

2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one

Cat. No. B7358164
M. Wt: 337.4 g/mol
InChI Key: VVDPAPBNOURQCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one, also known as MMQO, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound has been found to exhibit several biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one exerts its inhibitory activity by binding to the ATP-binding site of CDKs and GSK-3, thereby preventing the phosphorylation of their respective substrates. This leads to the inhibition of various cellular processes such as cell cycle progression and glycogen synthesis.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects that make it a promising candidate for further research. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. This compound has also been found to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one in lab experiments is its potent inhibitory activity against CDKs and GSK-3, which makes it a valuable tool for investigating various cellular processes. However, one of the major limitations is the lack of information regarding its pharmacokinetic properties and its potential toxicity.

Future Directions

There are several future directions for research involving 2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one. One area of research involves the investigation of its potential use as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. Another area of research involves the development of novel derivatives of this compound with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the full extent of its mechanism of action and its effects on various biochemical pathways.

Synthesis Methods

The synthesis of 2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one involves the reaction of 2-(chloromethyl)-3H-quinazolin-4-one with 2-morpholin-4-ylpyridine in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one has been extensively studied for its potential use in various scientific research applications. One of the major areas of research involves the investigation of its mechanism of action and its effects on various biochemical pathways. This compound has been found to exhibit potent inhibitory activity against several enzymes such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3), which play important roles in various physiological processes.

properties

IUPAC Name

2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c24-17-14-5-1-2-6-15(14)21-18(22-17)20-12-13-4-3-7-19-16(13)23-8-10-25-11-9-23/h1-7H,8-12H2,(H2,20,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDPAPBNOURQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)CNC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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